(Chloromethyl)(dimethyl)silanol
Overview
Description
(Chloromethyl)(dimethyl)silanol, with the chemical formula ClCH₂Si(CH₃)₂OH, is a bifunctional silanol compound. It is of particular interest due to its unique combination of a chloromethyl group and a silanol group within the same molecule. This compound serves as a model for studying the reactivity of both the chloromethyl and silanol groups, making it valuable in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)(dimethyl)silanol can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane, N-[(chloromethyl)dimethylsilyl]amines, or N-(chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid . The hydrolysis process typically involves the following steps:
- Dissolving the precursor compound in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN).
- Adding water to initiate the hydrolysis reaction.
- Maintaining the reaction mixture at a controlled temperature to ensure complete hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The hydrolysis of (chloromethyl)dimethylchlorosilane is the most commonly used method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (Chloromethyl)(dimethyl)silanol undergoes various chemical reactions, including:
Condensation Reactions: In the presence of bases or acids, this compound can undergo condensation reactions to form stable siloxanes.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Bases or Acids: Used to catalyze condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products Formed:
Siloxanes: Formed through condensation reactions.
Substituted Silanols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(Chloromethyl)(dimethyl)silanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Chloromethyl)(dimethyl)silanol involves the reactivity of its chloromethyl and silanol groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the silanol group can participate in condensation reactions. These reactions are facilitated by the presence of bases or acids, which catalyze the formation of stable siloxanes or substituted silanols .
Comparison with Similar Compounds
(Chloromethyl)dimethylchlorosilane: A precursor used in the synthesis of (chloromethyl)(dimethyl)silanol.
N-[(Chloromethyl)dimethylsilyl]amines: Another precursor used in the synthesis.
N-(Chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid: Also used in the synthesis.
Uniqueness: this compound is unique due to its bifunctional nature, combining both a chloromethyl group and a silanol group within the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
chloromethyl-hydroxy-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClOSi/c1-6(2,5)3-4/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDLXMYVALFRFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300891 | |
Record name | (chloromethyl)(dimethyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18191-32-7 | |
Record name | NSC139829 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (chloromethyl)(dimethyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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